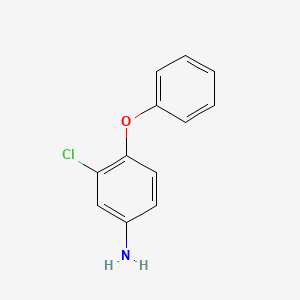

3-Chloro-4-phenoxyaniline

CAS No.: 5335-29-5

Cat. No.: VC2404757

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5335-29-5 |

|---|---|

| Molecular Formula | C12H10ClNO |

| Molecular Weight | 219.66 g/mol |

| IUPAC Name | 3-chloro-4-phenoxyaniline |

| Standard InChI | InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 |

| Standard InChI Key | KFJFBKCMYYAWHI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Introduction

Fundamental Properties and Characteristics

3-Chloro-4-phenoxyaniline, identified by CAS number 5335-29-5, is an aromatic amine derivative with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.66 g/mol . The compound is characterized by its specific chemical structure, consisting of an aniline ring with a chloro substituent at the third position and a phenoxy group at the fourth position . This unique arrangement of functional groups contributes to its chemical reactivity and applications in various fields.

The compound appears as a solid at room temperature and exhibits limited water solubility while being readily soluble in most organic solvents . Its structure influences its chemical behavior, particularly in reactions involving the amino group or the aromatic rings.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Chloro-4-phenoxyaniline

The compound's relatively high LogP value of 3.02 indicates its lipophilic nature, which explains its limited water solubility and good solubility in organic solvents . This property is particularly relevant when considering its applications in biological systems and its potential for membrane permeability.

Synthesis Methods

The synthesis of 3-Chloro-4-phenoxyaniline typically involves a multi-step process, with key reactions including nucleophilic aromatic substitution followed by reduction. According to available literature, one common synthetic route involves the reaction of 3,4-dichloronitrobenzene with phenol, followed by reduction of the nitro group to form the amine.

General Synthetic Route

The synthesis can be described by the following general steps:

-

Nucleophilic aromatic substitution: Reaction of 3,4-dichloronitrobenzene with phenol in the presence of a base (such as KOH) to form the diphenyl ether intermediate.

-

Reduction: The nitro group of the intermediate is then reduced to an amino group, typically using reducing agents such as iron/acetic acid, tin(II) chloride, or catalytic hydrogenation.

A specific example from the search results describes a similar process for the synthesis of related compounds:

"The reaction of 3,4-dichloronitrobenzene with phenol in the presence of KOH and copper catalyst at elevated temperatures (110-120°C), followed by reduction of the nitro group."

The formation of the hydrochloride salt (3-Chloro-4-phenoxyaniline hydrochloride, CAS: 35734-64-6) can be achieved by treating the free base with hydrochloric acid .

Commercial suppliers often provide the compound in various quantities, ranging from milligrams for research purposes to larger amounts for industrial applications. The pricing varies accordingly, with quoted ranges from approximately 66.00€ to 549.00€ depending on quantity and purity .

Applications in Chemical Synthesis

3-Chloro-4-phenoxyaniline finds extensive use as a versatile intermediate in chemical synthesis. Its functional groups—the amino group, chloro substituent, and phenoxy linkage—provide multiple sites for further chemical modifications, making it valuable in the preparation of various complex molecules.

Pharmaceutical Applications

In the pharmaceutical industry, 3-Chloro-4-phenoxyaniline serves as a building block in the synthesis of various bioactive compounds. The search results indicate that it is used in medicinal chemistry research, particularly in the synthesis of compounds with potential pharmacological activities .

A specific example mentioned in the search results is the use of related aminoether compounds in the synthesis of rafoxanide, a halogenated salicylanilide used as an anthelmintic in sheep and cattle . Although this specific example refers to a related compound, it illustrates the type of applications for which 3-Chloro-4-phenoxyaniline might be employed.

Comparative Analysis with Related Compounds

To better understand the properties and applications of 3-Chloro-4-phenoxyaniline, it is useful to compare it with structurally related compounds. The search results provided information on several related compounds, allowing for such a comparison.

Table 3: Comparison of 3-Chloro-4-phenoxyaniline with Related Compounds

This comparison highlights how structural modifications, such as the addition of halogen atoms or changes in their position, can affect the physicochemical properties of these compounds. Such differences may influence their reactivity, solubility, and potential applications in chemical synthesis and biological studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume